molecular formula C19H18Cl3N3S2 B2577749 4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide CAS No. 344270-85-5

4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B2577749
CAS RN: 344270-85-5
M. Wt: 458.84
InChI Key: AAFYGURPFPCVBH-UHFFFAOYSA-N
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Description

The compound “4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide” is a chemical compound with the molecular formula C12H13Cl2N3S2 . It is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .


Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations were conducted to explore the properties of the compound . The DFT optimized geometry produced a conformer that is significantly different from the crystal structure .

Scientific Research Applications

Pharmacological Properties

Compounds related to 4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide have been studied for their pharmacological properties. For instance, 4 H -1,2,4-triazole-3(2 H )-thione derivatives, closely related to the compound of interest, have been investigated for their effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Structural and Electronic Properties

In-depth structural analysis, including Hirshfeld surface analysis and density functional theory (DFT) studies, has been conducted on similar compounds. These studies provide insight into intermolecular stabilization and electronic properties, which are significant for understanding the potential binding interactions at active sites like 11β-HSD1 (Al-Wahaibi et al., 2019).

Antimicrobial Activity

Synthesis and biological activity studies of new hybrid molecules containing a triazole unit, a structural feature shared with the compound , show potential antimicrobial activities against test microorganisms (Bektaş et al., 2010).

Cytotoxic Activity

Novel 4-thiopyrimidine derivatives, structurally similar to the compound of interest, have been synthesized and their cytotoxic activity investigated, offering insights into potential applications in cancer research (Stolarczyk et al., 2018).

Fungicidal Activity

Compounds with a similar structural framework have been shown to exhibit fungicidal activity, which could be relevant in agricultural and pharmaceutical applications (El-Telbani et al., 2007).

Mechanism of Action

The compound is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .

Future Directions

The compound is related to a class of compounds known as 1,2,4-triazoles, which have been identified as potential inhibitors of the enzyme 11β-HSD1 . These results indicate that the compound may be considered for further drug design endeavors . The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3S2/c1-2-25-18(12-26-11-15-16(21)4-3-5-17(15)22)23-24-19(25)27-10-13-6-8-14(20)9-7-13/h3-9H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYGURPFPCVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CSCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide

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